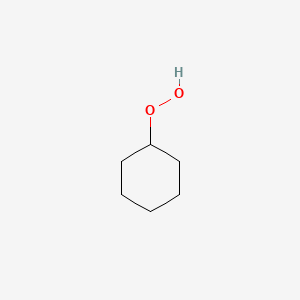

Cyclohexyl hydroperoxide

Übersicht

Beschreibung

Cyclohexyl hydroperoxide (CHHP, C₆H₁₁OOH) is a cyclic organic hydroperoxide with significant industrial relevance, particularly in the production of caprolactam, a precursor for polyamide fibers and plastics . Its molecular weight is 116.16 g/mol, and it is synthesized via the oxidation of cyclohexane under controlled conditions (155–165°C, 0.8–1.05 MPa) using air or oxygen-enriched air in the presence of cobalt or chromium catalysts . CHHP is a key intermediate in the radical chain mechanism of cyclohexane oxidation, forming cyclohexanol and cyclohexanone as primary products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclohexyl hydroperoxide is typically synthesized through the autoxidation of cyclohexane. This process involves the reaction of cyclohexane with oxygen in the presence of a catalyst, usually at elevated temperatures and pressures. The reaction conditions often include temperatures ranging from 130°C to 200°C and pressures between 4 to 50 bar .

Industrial Production Methods: In industrial settings, this compound is produced by the oxidation of cyclohexane using molecular oxygen. The process can be carried out without a catalyst, but the presence of metal catalysts such as cobalt or chromium can enhance the reaction efficiency. The resulting mixture contains this compound along with other oxidation products like cyclohexanol and cyclohexanone .

Analyse Chemischer Reaktionen

Formation of Cyclohexyl Hydroperoxide

This compound (CHHP) is primarily formed through the reaction of volatile organic compounds (VOCs) with hydroxyl radicals (OH) in the atmosphere . This process initiates with the reaction of a VOC, such as cyclohexane, with an OH radical, leading to the formation of an alkyl radical. The alkyl radical then reacts with O2 to produce an alkylperoxy radical (RO2). In environments with low levels of nitrogen oxides, the RO2 radical reacts with HO2, resulting in the formation of CHHP .

Decomposition of this compound

This compound decomposes through various pathways, which are critical in understanding its role in chemical reaction mechanisms .

Thermal Decomposition: CHHP can undergo thermal decomposition, breaking down into cyclohexoxy radicals (C6H11O- ) and hydroxyl radicals (- OH) . This process is essential in initiating free radical reactions.

Catalytic Decomposition: The decomposition of CHHP is accelerated by the presence of metal ions, following a Haber-Weiss mechanism :

This catalytic decomposition is faster than thermal decomposition and is crucial in industrial oxidation processes .

Photodissociation: CHHP can undergo photodissociation when exposed to UV radiation. The molecule absorbs energy and breaks apart, forming cyclohexoxy radicals and hydroxyl radicals . The study of this compound (CHHP) reveals that it requires the absorption of three or more IR photons to dissociate, ultimately yielding cyclohexoxy (RO) and OH radical products .

Reactions with Radicals

Initiation of Free Radical Processes: CHHP acts as an initiator in free radical reactions. Its decomposition generates radicals that can propagate chain reactions, leading to further oxidation of hydrocarbons .

Reactions with Peroxy Radicals: CHHP can react with cyclohexylperoxy radicals, affecting the rate and selectivity of the oxidation process . These reactions can lead to chain termination or propagation, depending on the specific conditions .

Product Formation and Selectivity

The decomposition of CHHP leads to the formation of various products, influencing the selectivity of the oxidation process .

Cyclohexanone and Cyclohexanol: The primary products of CHHP decomposition are cyclohexanone and cyclohexanol . The selectivity towards these products depends on the reaction conditions, including temperature, catalyst type, and the presence of additives .

Other Products: CHHP decomposition can also yield other products such as acids and esters, particularly at higher conversions or under specific catalytic conditions .

Spectroscopic Characterization

Spectroscopic methods are used to characterize CHHP and study its dynamics .

IR Spectroscopy: Infrared (IR) spectroscopy is employed to study the vibrational modes of CHHP. The overtone OH stretch (2νOH) spectrum of CHHP has been recorded using IR multiphoton excitation with UV laser-induced fluorescence detection of the resulting OH products . A distinctive IR feature is observed at 7012.5 cm−1 .

Electronic Structure Calculations: High-level single- and multi-reference electronic structure calculations support experimental results and provide insights into the conformational preferences and bond dissociation energies of CHHP .

Conformational Analysis

This compound exists in different conformational forms, which affect its reactivity and spectroscopic properties .

Equatorial and Axial Conformers: Two main conformers of CHHP, equatorial and axial, have similar stabilities but are separated by a significant interconversion barrier . These conformers exhibit slightly different vibrational frequencies, which can be distinguished using high-resolution spectroscopy .

Hydrogen Bonding: Hydrogen bonding interactions between the hydroxyl group and the cyclohexyl ring influence the stability and dynamics of the conformers .

Wissenschaftliche Forschungsanwendungen

Cyclohexyl hydroperoxide has several applications in scientific research:

Biology: It is studied for its role in the oxidation of biological molecules and its potential effects on cellular processes.

Medicine: Research is ongoing to explore its potential use in pharmaceutical applications, particularly in the synthesis of drug intermediates.

Wirkmechanismus

Cyclohexyl hydroperoxide exerts its effects primarily through radical-mediated reactions. It decomposes to form alkoxyl and peroxyl radicals, which then participate in chain propagation reactions. These radicals can further react with other molecules, leading to the formation of various oxidation products . The molecular targets include cyclohexane and other hydrocarbons, which undergo oxidation to form alcohols, ketones, and acids .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Hydroperoxides

Structural and Functional Differences

CHHP belongs to the alkyl hydroperoxide family, characterized by the -OOH group attached to a carbon backbone. Key comparisons with analogous compounds include:

| Property | Cyclohexyl Hydroperoxide | tert-Butyl Hydroperoxide (TBHP) | Cumene Hydroperoxide (CHP) |

|---|---|---|---|

| Molecular Formula | C₆H₁₁OOH | C₄H₁₀O₂ | C₉H₁₂O₂ |

| Structure | Cyclic | Branched (tertiary) | Aromatic (cumene-derived) |

| Primary Use | Caprolactam synthesis | Polymerization initiator | Phenol/acetone production |

| Decomposition Products | Cyclohexanol, Cyclohexanone | tert-Butanol, Acetone | Phenol, Acetone |

| Typical Catalysts | Co(II/III), Cr(III) complexes | Fe, Cu complexes | H₂SO₄, Enzymes |

Reactivity and Catalytic Decomposition

CHHP vs. TBHP

- CHHP: Decomposes via radical pathways catalyzed by Co(II/III) or Cr(III) complexes, yielding cyclohexanol (A) and cyclohexanone (K) with an A/K ratio of ~1.0–1.55 depending on conditions . Chromium stearate selectively produces cyclohexanone (90% selectivity) by direct CHHP cleavage .

- TBHP: Decomposes via homolytic O-O bond cleavage, generating tert-butoxy radicals. Over Fe-OMS-1 catalysts, TBHP oxidation of cyclohexane yields 6.57% cyclohexanone and 2.83% cyclohexanol, with lower hydroperoxide retention (1.38%) compared to CHHP .

CHHP vs. Cumene Hydroperoxide (CHP)

- CHP decomposition is acid-catalyzed (e.g., H₂SO₄), producing phenol and acetone with near-quantitative yields . In contrast, CHHP decomposition under similar conditions favors ketone-alcohol mixtures due to its cyclic structure and radical stability .

Stability and Detection

- CHHP: Thermally unstable above 120°C; decomposes to cyclohexanone completely under visible light in zeolites . Quantified via GC after reduction with triphenylphosphine (PPh₃), which converts CHHP to cyclohexanol .

- TBHP/CHP : More stable under ambient conditions. TBHP is detected via iodometric titration, while CHP is analyzed by HPLC due to its aromaticity .

Key Research Findings

Catalytic Performance Data

Mechanistic Insights

- CHHP Decomposition : Proceeds via Haber-Weiss cycles with Co(II/III) catalysts, generating cyclohexoxy radicals (C₆H₁₁O•) that abstract hydrogen to form A/K .

- TBHP Activation : Generates tert-butoxy radicals (•OC(CH₃)₃), which initiate chain reactions but exhibit lower selectivity due to steric hindrance .

Biologische Aktivität

Cyclohexyl hydroperoxide (CHHP) is an organic hydroperoxide that has garnered interest due to its role in various chemical processes and potential biological implications. This article examines the biological activity of CHHP, focusing on its synthesis, reactivity, and effects on biological systems.

Synthesis and Properties

CHHP can be synthesized through several methods, including the oxidation of cyclohexane and cyclohexene. The latter method is particularly notable as it allows for safer handling due to the explosive nature of hydroperoxides. Recent studies have explored the use of cobalt-catalyzed silylperoxidation to produce CHHP with improved safety profiles by protecting the peroxide with silane groups .

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄O₂ |

| Molecular Weight | 118.18 g/mol |

| Boiling Point | 103-105 °C |

| Density | 0.88 g/cm³ |

| Solubility | Soluble in organic solvents |

Reactivity and Mechanisms

The biological activity of CHHP is largely attributed to its reactivity as a radical precursor. Upon thermal or photolytic decomposition, CHHP can generate hydroxyl radicals (- OH) and cyclohexoxy radicals (C₆H₁₁O- ), which are highly reactive species involved in various biological processes, including oxidative stress and lipid peroxidation .

- Oxidative Stress : CHHP's ability to generate free radicals positions it as a potential contributor to oxidative stress in biological systems. This oxidative stress can lead to cellular damage, influencing various disease processes, including cancer and neurodegenerative diseases .

- Antimicrobial Activity : Some studies have indicated that organic hydroperoxides, including CHHP, exhibit antimicrobial properties. The mechanism often involves the disruption of cellular membranes and oxidative damage to microbial cells .

Case Studies

- Study on Antimicrobial Effects : A study evaluated the antimicrobial activity of CHHP against various bacteria. The results showed significant inhibition zones against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, suggesting its potential as an antimicrobial agent .

- Oxidative Damage in Cells : Research has demonstrated that exposure to CHHP can induce oxidative damage in cultured cells, leading to increased levels of lipid peroxidation products. This suggests that CHHP could play a role in the pathophysiology of diseases associated with oxidative stress .

Mechanistic Insights

The decomposition of this compound involves scission of the O-O bond, which is a critical step in its reactivity. This process can be catalyzed by various metal complexes, enhancing the formation of reactive oxygen species (ROS) from CHHP .

Table 2: Mechanistic Pathways Involving CHHP

| Pathway | Description |

|---|---|

| Radical Formation | Decomposition leads to hydroxyl and cyclohexoxy radicals |

| Lipid Peroxidation | ROS generated can initiate lipid peroxidation reactions |

| Cellular Damage | Oxidative stress resulting from ROS affects cellular components |

Q & A

Basic Research Questions

Q. How can the synthesis of cyclohexyl hydroperoxide (CHHP) be optimized for laboratory-scale production?

Methodological Answer: CHHP is synthesized via the autoxidation of cyclohexane using oxygen or air in the presence of radical initiators (e.g., azobisisobutyronitrile or UV light). Key parameters include:

- Reactor design : Use multi-stage reactors to separate oxidation (formation of CHHP) and decomposition steps, minimizing safety risks and improving yield .

- Temperature control : Maintain 100–140°C to balance reaction rate and stability of CHHP .

- Initiator selection : Azobis-based initiators enhance radical generation, while UV light reduces side products .

- Product isolation : Extract CHHP using cold aqueous washes to prevent premature decomposition .

Q. What analytical techniques are most effective for characterizing CHHP purity and stability?

Methodological Answer:

- Chromatography : Gas chromatography (GC) with flame ionization detection quantifies CHHP and its decomposition products (cyclohexanol, cyclohexanone) .

- Spectroscopy : NMR (¹H and ¹³C) identifies hydroperoxide peaks (δ 8–10 ppm for OOH protons), while FT-IR detects O-O stretching (~880 cm⁻¹) .

- Titration : Iodometric titration quantifies active oxygen content .

- Stability testing : Monitor peroxide concentration over time under controlled temperatures (e.g., 4°C storage in amber glass) .

Q. Which heterogeneous catalysts are effective for CHHP decomposition, and how are they evaluated?

Methodological Answer:

- Catalyst screening : Test Co₃O₄@SiO₂ (core-shell) and Co/SBA-15 (mesoporous silica) for high surface area and stability. Compare turnover frequency (TOF) and selectivity for cyclohexanone .

- Reaction conditions : Conduct decomposition under inert atmosphere (N₂) at 60–80°C, using solvent-free systems to mimic industrial processes .

- Product analysis : Quantify ketone/alcohol (K/A) ratio via GC; Co₃O₄@SiO₂ achieves ~85% selectivity for cyclohexanone .

Advanced Research Questions

Q. How do mechanistic studies distinguish between radical and non-radical pathways in CHHP decomposition?

Methodological Answer:

- Spectroscopic techniques : Use in-situ Raman or EPR to detect transient radicals (e.g., cyclohexoxy radicals) in homogenous systems .

- Isotopic labeling : Track oxygen transfer using ¹⁸O-labeled CHHP to confirm metal-peroxo intermediate formation in CrVI catalysts .

- DFT calculations : Model reaction pathways to validate non-radical mechanisms (e.g., CrVI-peroxo complexes) vs. redox-driven radical chains .

Q. How can conflicting data on catalyst efficiency (e.g., Co vs. Mn-based systems) be resolved?

Methodological Answer:

- Controlled benchmarking : Compare catalysts under identical conditions (solvent, temperature, CHHP concentration). For example, Mn/Cr salts favor ketone formation (K/A ratio ~2:1), while Co systems yield more alcohol .

- Surface characterization : Use XPS and TEM to correlate activity with Co³⁺/Co²⁺ ratios or Mn oxidation states .

- Kinetic studies : Derive rate laws to identify rate-limiting steps (e.g., adsorption of CHHP on Co₃O₄ vs. O-O bond cleavage in MnO₂) .

Q. What strategies improve selectivity toward cyclohexanone during CHHP decomposition?

Methodological Answer:

- Acid-base modulation : Add weak acids (e.g., acetic acid) to stabilize metal-peroxo intermediates and suppress over-oxidation .

- Support engineering : Functionalize SBA-15 with sulfonic groups to enhance CHHP adsorption and direct reaction pathways .

- Catalyst doping : Introduce Ce into Co₃O₄ to increase oxygen vacancies, promoting selective O-O scission .

Q. How do safety protocols for handling CHHP align with its peroxide-forming hazards?

Methodological Answer:

- Storage : Label containers with dates of receipt, opening, and discard (6-month shelf life for unopened CHHP) .

- Deactivation : Treat waste CHHP with aqueous FeSO₄ to reduce peroxide content before disposal .

- Testing : Perform regular peroxide strip tests (e.g., KI-starch paper) for opened containers .

Eigenschaften

IUPAC Name |

hydroperoxycyclohexane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-8-6-4-2-1-3-5-6/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGJBCRKSVGDPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227401 | |

| Record name | Cyclohexyl hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-07-4 | |

| Record name | Hydroperoxide, cyclohexyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl hydroperoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexyl hydroperoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexyl hydroperoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOHEXYL HYDROPEROXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR4UH5MC4C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.